molecular formula C21H16O3 B5753806 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one

4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one

Cat. No. B5753806
M. Wt: 316.3 g/mol
InChI Key: JYDLPXIWTCDTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Coumarin-7, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin-7 is a yellow crystalline powder that is soluble in organic solvents. It has various applications in scientific research, including as a fluorescent probe and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of coumarin-7 is not well understood. However, it is believed to act as a metal ion chelator due to its ability to fluoresce in the presence of metal ions such as copper and iron. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to have antioxidant activity and may act as a free radical scavenger.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antitumor and antifungal activity in vitro. This compound has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, one limitation of coumarin-7 is its limited solubility in aqueous solutions, which may affect its use in certain experiments.

Future Directions

There are several future directions for the use of coumarin-7 in scientific research. One potential direction is the development of coumarin-7-based drugs with potential antitumor and antifungal activity. Another direction is the use of coumarin-7 as a fluorescent probe for the detection of other metal ions. Additionally, the potential therapeutic effects of coumarin-7 for the treatment of oxidative stress-related diseases warrant further investigation.

Synthesis Methods

4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through several methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between 2-naphthylmethanol and ethyl cyanoacetate in the presence of a base such as sodium ethoxide.

Scientific Research Applications

4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has various applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a precursor for the synthesis of other compounds such as coumarin-3-carboxylic acid and coumarin-3-sulfonic acid. This compound has also been used in the synthesis of coumarin-based drugs with potential antitumor and antifungal activity.

properties

IUPAC Name

4-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-14-10-21(22)24-20-12-18(8-9-19(14)20)23-13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDLPXIWTCDTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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